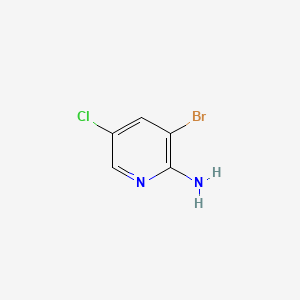

2-Amino-3-bromo-5-chloropyridine

概述

描述

2-Amino-3-bromo-5-chloropyridine is an organic compound with the molecular formula C5H4BrClN2. It is a halogenated derivative of pyridine, characterized by the presence of amino, bromo, and chloro substituents on the pyridine ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .

准备方法

Synthetic Routes and Reaction Conditions

2-Amino-3-bromo-5-chloropyridine can be synthesized through several methods. One common approach involves the halogenation of 2-aminopyridine. For instance, introducing chlorine into a solution of 2-aminopyridine in concentrated hydrochloric acid can yield this compound . Another method involves the bromination of 2-amino-5-chloropyridine using bromine in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

化学反应分析

Types of Reactions

2-Amino-3-bromo-5-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products Formed

Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

2-Amino-3-bromo-5-chloropyridine is extensively utilized in the synthesis of pharmaceutical compounds. It serves as a crucial intermediate in the development of anti-cancer and anti-inflammatory drugs. The compound's unique reactivity allows for the formation of diverse molecular structures that enhance therapeutic efficacy.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anti-cancer agents derived from this compound. The research demonstrated that modifications to the pyridine ring significantly improved the compounds' cytotoxicity against various cancer cell lines, showcasing its potential in drug discovery .

Agricultural Chemistry

Use in Agrochemicals:

The compound is employed in formulating agrochemicals, particularly herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Data Table: Agrochemical Formulations Using this compound

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | Glyphosate analog | Broad-spectrum weed control |

| Fungicide | Azole derivatives | Control of fungal pathogens |

| Insecticide | Neonicotinoid analogs | Targeting sap-sucking insects |

Material Science

Applications in Polymer Production:

In material science, this compound is used to synthesize specialized polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, which are crucial for industrial applications.

Case Study:

Research published in Polymer Science explored the use of this compound in developing high-performance coatings. The study revealed that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical properties .

Analytical Chemistry

Reagent for Detection:

The compound acts as a reagent in various analytical methods for detecting and quantifying other chemical substances. Its ability to form stable complexes with metal ions enhances its utility in analytical applications.

Data Table: Analytical Applications

| Methodology | Application | Detected Species |

|---|---|---|

| Chromatography | Separation of metabolites | Organic compounds |

| Spectroscopy | Quantification of metals | Transition metals |

| Mass Spectrometry | Identification of drugs | Pharmaceutical compounds |

作用机制

The mechanism of action of 2-amino-3-bromo-5-chloropyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .

相似化合物的比较

Similar Compounds

2-Amino-5-bromopyridine: Similar structure but lacks the chloro substituent.

2-Amino-3-bromopyridine: Lacks the chloro substituent.

2-Amino-5-chloropyridine: Lacks the bromo substituent.

Uniqueness

2-Amino-3-bromo-5-chloropyridine is unique due to the presence of both bromo and chloro substituents, which can influence its reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

生物活性

2-Amino-3-bromo-5-chloropyridine (ABCP) is a heterocyclic compound with significant potential in medicinal chemistry and agrochemicals. Its molecular formula is CHBrClN, and it has a molecular weight of 207.46 g/mol. This compound is notable for its structural features, which include an amino group, a bromine atom at the 3-position, and a chlorine atom at the 5-position of the pyridine ring. These characteristics influence its reactivity and biological activities.

Synthesis

The synthesis of ABCP typically involves multi-step reactions, often starting from 3,5-dichloropyridine. Common methods include:

- Nitration : Nitration of 3,5-dichloropyridine followed by selective bromination.

- Reduction : Reduction of nitro groups to amino groups to yield ABCP.

- Electrophilic Substitution : The halogen atoms can be replaced with other functional groups through electrophilic substitution reactions.

Biological Activities

ABCP exhibits a range of biological activities that are pertinent to its application in drug discovery and development:

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of ABCP derivatives against various pathogens, particularly kinetoplastid parasites such as Trypanosoma brucei and Leishmania donovani. For instance:

- In vitro Studies : ABCP derivatives were tested for their efficacy against T. brucei trypomastigotes. The results indicated that some derivatives displayed submicromolar activities (0.017 ≤ EC50 ≤ 0.5 µM), significantly outperforming existing reference drugs like amphotericin B and fexinidazole in selectivity indices (SI) .

| Compound | EC50 (µM) | SI (Selectivity Index) | Reference Drug EC50 (µM) |

|---|---|---|---|

| ABCP Derivative A | 0.020 ± 0.006 | 2570 | Fexinidazole: 0.6 |

| ABCP Derivative B | 2.20 ± 0.24 | >7.1 | Suramin: 0.03 |

The mechanism by which ABCP and its derivatives exert their antiparasitic effects often involves bioactivation by parasitic nitroreductases, which convert nitroaromatic compounds into cytotoxic metabolites that form covalent adducts with nucleophilic entities in the parasite's cellular machinery . This selectivity is advantageous as mammalian cells lack these enzymes, reducing potential toxicity to human cells.

Case Studies

- Antikinetoplastid SAR Study :

- Parallel Library Reaction Methodologies :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-3-bromo-5-chloropyridine, and how can common impurities be minimized?

- Methodological Answer : A common approach involves bromination/chlorination of aminopyridine precursors. For example, bromination of 2-amino-5-chloropyridine derivatives under controlled conditions (e.g., using N-bromosuccinimide in acetic acid at 0–5°C) can yield the target compound. Impurities like di-substituted byproducts (e.g., 2-amino-3,5-dibromopyridine) may arise from over-bromination; these can be minimized by stoichiometric control of brominating agents and reaction monitoring via TLC or HPLC . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as evidenced by melting point consistency (70–74°C for analogous brominated pyridines) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming substitution patterns. For instance, the aromatic proton at the 4-position typically appears as a singlet due to lack of adjacent hydrogens, while NH protons show broad peaks in DMSO-d .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves halogen positioning and hydrogen-bonding networks. A related compound, 3-amino-5-bromo-2-iodopyridine, was structurally validated via XRD (space group , ) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at 235.93 Da for CHBrClN) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : The compound is classified as an eye and skin irritant (Hazard Statement H315/H319). Use PPE (gloves, goggles) and work in a fume hood. Storage should be in airtight containers at 0–6°C to prevent degradation, as recommended for structurally similar bromochloropyridines . Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions of this compound be addressed?

- Methodological Answer : The bromine atom at the 3-position is more reactive than chlorine in Suzuki-Miyaura couplings due to lower C-Br bond dissociation energy. Computational studies (e.g., DFT with B3LYP/6-31G*) predict electron density distribution favoring bromine substitution. Experimental validation using Pd(PPh) as a catalyst and arylboronic acids in THF/HO at 80°C yields 3-aryl derivatives selectively . Competing pathways (e.g., chlorine substitution) are suppressed by optimizing catalyst loading and reaction time .

Q. What computational strategies best predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density-functional theory (DFT) with exact exchange functionals (e.g., Becke’s three-parameter hybrid) accurately models charge distribution and frontier molecular orbitals. For example, the LUMO of the compound localizes at the 3-position, aligning with observed bromine reactivity. Solvent effects (e.g., DMSO polarity) can be incorporated via the polarizable continuum model (PCM) to refine activation energy calculations .

Q. How should contradictory data on reaction yields or byproduct profiles be resolved during scale-up?

- Methodological Answer : Discrepancies often arise from temperature gradients or reagent purity. For example, bromination at >10°C may increase di-substitution byproducts. Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature, stoichiometry) and identify robust conditions. Analytical cross-checks via GC-MS or F NMR (for fluorine-tagged analogs) help trace byproduct origins .

Q. What strategies mitigate halogen-halogen interactions during crystallization of this compound derivatives?

- Methodological Answer : Halogen bonding (e.g., Br···Cl) can disrupt crystal packing. Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) or using high-polarity solvents (e.g., DMF) stabilizes lattice structures. A case study on 5-bromo-2-chloropyrimidine achieved 97% purity via slow evaporation in ethanol/water (1:1), yielding monoclinic crystals .

属性

IUPAC Name |

3-bromo-5-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGGGYYCKDCTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377226 | |

| Record name | 2-Amino-3-bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-03-1 | |

| Record name | 2-Amino-3-bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。